molecular formula C9H12N4O3S B12561089 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide CAS No. 189814-61-7

3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12561089
CAS No.: 189814-61-7
M. Wt: 256.28 g/mol
InChI Key: OWWLVLPVNGJVMX-UHFFFAOYSA-N
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Description

3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an azido group, a hydroxyethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 4-methylbenzene, followed by the introduction of the azido and hydroxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems to control temperature, pressure, and reaction time is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The azido group can participate in click chemistry reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Azido-1-hydroxyethyl)-4-methoxybenzenesulfonamide
  • ®-7-(2-Azido-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Uniqueness

3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity profiles and applications in various fields.

Properties

CAS No.

189814-61-7

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

3-(2-azido-1-hydroxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H12N4O3S/c1-6-2-3-7(17(11,15)16)4-8(6)9(14)5-12-13-10/h2-4,9,14H,5H2,1H3,(H2,11,15,16)

InChI Key

OWWLVLPVNGJVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(CN=[N+]=[N-])O

Origin of Product

United States

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